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molecular formula C5H9NO2 B1348122 D-Cyclopropylglycine CAS No. 49607-01-4

D-Cyclopropylglycine

Cat. No. B1348122
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987178

Procedure details

DL-α-aminocyclopropyl acetic acid (29.4 g.) was added with stirring to a solution of sodium hydroxide (20.9 g.) in distilled water (140 ml.). The solution became homogeneous, was cooled to ca. 5° and acetic anhydride (53 g.) was added dropwise over a period of 1.5. hr. whilst maintaining the temperature below 20°. The pH of the solution was adjusted to 3.0 after stirring for a further 0.75 hr., and was then extracted with chloroform: n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down to give a white solid which was dried in vacuo over fresh phosphorus pentoxide. Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%). A sample of the solid was recrystallised from chloroform:n-propanol:ether to give crystals of DL-α-acetamidocyclopropyl acetic acid [m.p 150°-154°, found C, 53.2; H. 7.0; N,8.7; C7H11NO3 requires C, 53.5; H, 7.0; N, 8.9 %. νmax (KBr) 3340 (NH), 1720 (CO2H) 1600 and 1550 (amide I and II) cm-1, τ](CD3)2SO]-0.46 (H, broad, CO2H), 1.87 (H,d, 6.9 Hz., NH), 6.32 (H,t, 8.0 Hz., side-chain CH), 8.18 (3H,s,methyl), 8.95 (H, broad, ring methine), 9.65 (4H, broad, complex, ring methylenes)].
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4].[OH-].[Na+].[C:11](OC(=O)C)(=[O:13])[CH3:12]>O>[C:11]([NH:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4])(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
NC(C(=O)O)C1CC1
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for a further 0.75 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ca. 5°
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 20°
EXTRACTION
Type
EXTRACTION
Details
, and was then extracted with chloroform
CUSTOM
Type
CUSTOM
Details
n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down
CUSTOM
Type
CUSTOM
Details
to give a white solid which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in vacuo over fresh phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%)
CUSTOM
Type
CUSTOM
Details
A sample of the solid was recrystallised from chloroform

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.9%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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